molecular formula C14H15N3 B13809096 8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine

8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine

Katalognummer: B13809096
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: CWDCQQNDDRFNLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with 4-methylbenzaldehyde under acidic conditions to form the imidazo[1,2-b]pyridazine core. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C14H15N3

Molekulargewicht

225.29 g/mol

IUPAC-Name

8-methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine

InChI

InChI=1S/C14H15N3/c1-10-3-5-12(6-4-10)13-9-11(2)14-15-7-8-17(14)16-13/h3-6,9H,7-8H2,1-2H3

InChI-Schlüssel

CWDCQQNDDRFNLR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN3CCN=C3C(=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.